Secoxyloganin Demonstrates Selective Cytotoxicity Against Triple-Negative Breast Cancer Cells with 5.8-Fold Higher Potency Than Normal Breast Epithelial Cells
Secoxyloganin exhibited selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 6.5 μM, which was significantly lower (p < 0.05) than the IC50 of 38 μM against normal fR2 breast epithelial cells, indicating a 5.8-fold selectivity window [1].
| Evidence Dimension | Selective cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.5 μM |
| Comparator Or Baseline | Normal fR2 breast epithelial cells: 38 μM |
| Quantified Difference | 5.8-fold lower IC50 in cancer cells (p < 0.05) |
| Conditions | MTT cell viability assay; MDA-MB-231 breast cancer cells and fR2 normal breast epithelial cells |
Why This Matters
This selectivity profile suggests secoxyloganin may preferentially target malignant cells over normal cells, a critical consideration for oncology research applications where minimizing off-target toxicity is paramount.
- [1] Secoxyloganin inhibits growth of breast cancer MDA-MB-231 cells via induction of apoptosis and cell cycle arrest. All Life, 2024, 17(1), 1234567. DOI: 10.1080/26895293.2024.1234567. View Source
